3-(6-Bromopyridin-3-YL)propan-1-amine
Description
3-(6-Bromopyridin-3-YL)propan-1-amine (C₈H₁₁BrN₂; MW: 229.10 g/mol) is a brominated pyridine derivative featuring a propan-1-amine side chain. This compound serves as a critical building block in pharmaceutical and materials chemistry due to its versatile reactivity. Its applications span drug discovery, ligand synthesis, and polymer chemistry .
Properties
Molecular Formula |
C8H11BrN2 |
|---|---|
Molecular Weight |
215.09 g/mol |
IUPAC Name |
3-(6-bromopyridin-3-yl)propan-1-amine |
InChI |
InChI=1S/C8H11BrN2/c9-8-4-3-7(6-11-8)2-1-5-10/h3-4,6H,1-2,5,10H2 |
InChI Key |
SWOISGWRHVSWLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1CCCN)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Bromopyridin-3-YL)propan-1-amine typically involves the bromination of 3-aminopyridine using N-bromosuccinimide in acetonitrile . This reaction introduces a bromine atom at the 6-position of the pyridine ring. The resulting 3-amino-6-bromopyridine can then be further reacted with propan-1-amine to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-(6-Bromopyridin-3-YL)propan-1-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Sodium tert-butoxide and XPhos ligand: Used in Buchwald–Hartwig amination for polymerization.
Major Products Formed
Substituted Pyridines: Formed through substitution reactions.
Polyaminopyridines: Formed through polymerization reactions.
Scientific Research Applications
3-(6-Bromopyridin-3-YL)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(6-Bromopyridin-3-YL)propan-1-amine is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its bromine and amine functional groups. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural and functional differences between 3-(6-Bromopyridin-3-YL)propan-1-amine and analogous compounds:
Key Research Findings
Electronic and Steric Effects
- Bromopyridine vs. Imidazole : The bromine atom in 3-(6-Bromopyridin-3-YL)propan-1-amine increases electron-withdrawing effects, reducing pyridine’s basicity (pKa ~2.5) compared to the imidazole derivative (pKa ~7.5). This difference impacts metal coordination: imidazole derivatives form stable complexes with transition metals (e.g., Cu²⁺), whereas bromopyridines are more suited for Suzuki-Miyaura cross-coupling reactions .
- Fluoroindole vs. Bromopyridine : The fluoroindole derivative () exhibits stronger H-bonding via its indolic NH group, enhancing interactions with biological targets like serotonin receptors. In contrast, bromopyridine’s halogen atom improves π-stacking and lipophilicity (cLogP: ~2.1 vs. 1.5 for fluoroindole), favoring blood-brain barrier penetration .
Solubility and Reactivity
- Amine vs. Carboxylic Acid : The amine group in 3-(6-Bromopyridin-3-YL)propan-1-amine confers water solubility (~5 mg/mL at pH 7) via protonation, unlike its carboxylic acid analog (), which is polar but less membrane-permeable. The acid form is preferred for esterification or amide coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
